2-Methylphenanthrene

説明

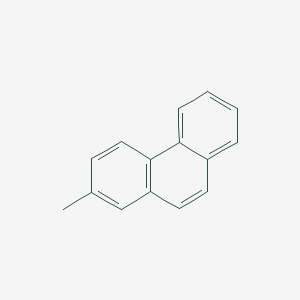

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12/c1-11-6-9-15-13(10-11)8-7-12-4-2-3-5-14(12)15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANLOADZXMMCQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12 | |

| Record name | 2-METHYLPHENANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20686 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025649 | |

| Record name | 2-Methylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methylphenanthrene is a white crystalline solid. (NTP, 1992), White solid; [CAMEO] | |

| Record name | 2-METHYLPHENANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20686 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylphenanthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10921 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

311 to 320 °F at 3 mmHg (NTP, 1992) | |

| Record name | 2-METHYLPHENANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20686 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 2-METHYLPHENANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20686 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000501 [mmHg] | |

| Record name | 2-Methylphenanthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10921 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2531-84-2 | |

| Record name | 2-METHYLPHENANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20686 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2531-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylphenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002531842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLPHENANTHRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylphenanthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IQJ3J6PN0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

135 to 138 °F (NTP, 1992) | |

| Record name | 2-METHYLPHENANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20686 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methylphenanthrene Isomers for Geochemical Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-methylphenanthrene and its isomers, which are crucial as geochemical standards for the analysis of organic matter in geological samples. The accurate identification and quantification of these isomers in crude oils and sediments are vital for assessing the thermal maturity and origin of organic materials. This document details established synthetic methodologies, including the Haworth synthesis, Pschorr cyclization, and modern coupling reactions, providing experimental protocols and comparative data to aid researchers in the selection and implementation of the most suitable synthetic strategies.

Introduction to Methylphenanthrenes as Geochemical Markers

Methylphenanthrenes are polycyclic aromatic hydrocarbons (PAHs) that are widely distributed in the geosphere. The relative abundance of different methylphenanthrene isomers, particularly the Methylphenanthrene Index (MPI), is a well-established geochemical parameter used to estimate the maturity of source rocks and petroleum. The distribution of these isomers is influenced by thermal stress, with more stable isomers becoming more abundant at higher temperatures. Therefore, the availability of pure, individual methylphenanthrene isomers as analytical standards is essential for accurate geochemical analysis.

Synthetic Strategies for Methylphenanthrene Isomers

Several synthetic approaches have been developed for the preparation of the phenanthrene (B1679779) backbone and its alkylated derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most prominent methods include the Haworth synthesis, the Pschorr cyclization, and modern palladium-catalyzed cross-coupling reactions such as the Suzuki coupling.

Caption: Overview of major synthetic routes to methylphenanthrene isomers.

The Haworth Synthesis: A Classic and Versatile Approach

The Haworth synthesis is a multi-step method that is widely applicable for the synthesis of various polycyclic aromatic hydrocarbons, including the different isomers of methylphenanthrene.[1][2] The general strategy involves the Friedel-Crafts acylation of a naphthalene (B1677914) derivative with succinic anhydride (B1165640), followed by reduction, intramolecular cyclization, and finally aromatization.[1]

General Workflow of the Haworth Synthesis

Caption: Step-wise workflow of the Haworth synthesis for methylphenanthrenes.

Experimental Protocol for the Synthesis of this compound via Haworth Synthesis

This protocol outlines the synthesis of this compound starting from 2-methylnaphthalene (B46627).

Step 1: Friedel-Crafts Acylation to form 4-(6-Methyl-2-naphthyl)-4-oxobutanoic acid

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (2.1 eq) in nitrobenzene (B124822).

-

Add a solution of 2-methylnaphthalene (1.0 eq) and succinic anhydride (1.05 eq) in nitrobenzene dropwise to the stirred suspension.

-

Heat the reaction mixture at 60 °C for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture to room temperature and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Remove the nitrobenzene by steam distillation.

-

Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol (B145695)/water) to yield 4-(6-methyl-2-naphthyl)-4-oxobutanoic acid.

Step 2: Clemmensen Reduction to form 4-(6-Methyl-2-naphthyl)butanoic acid

-

Prepare amalgamated zinc by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 5 minutes, then decanting the solution and washing the zinc with water.[3][4][5]

-

To a round-bottom flask containing the amalgamated zinc, add concentrated hydrochloric acid, water, and toluene.

-

Add the 4-(6-methyl-2-naphthyl)-4-oxobutanoic acid from the previous step.

-

Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of concentrated hydrochloric acid may be added during the reaction.

-

After completion, cool the reaction mixture and extract the product with toluene.

-

Wash the organic layer with water and saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate (B86663), and evaporate the solvent to obtain 4-(6-methyl-2-naphthyl)butanoic acid.

Step 3: Intramolecular Cyclization to form 7-Methyl-1,2,3,4-tetrahydrophenanthren-1-one

-

Dissolve the 4-(6-methyl-2-naphthyl)butanoic acid in a suitable cyclizing agent, such as polyphosphoric acid (PPA) or concentrated sulfuric acid.

-

Heat the mixture with stirring at a temperature sufficient to effect cyclization (e.g., 100-150 °C for PPA) for a few hours.

-

Pour the hot mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization or column chromatography to give 7-methyl-1,2,3,4-tetrahydrophenanthren-1-one.

Step 4: Clemmensen Reduction to form 7-Methyl-1,2,3,4-tetrahydrophenanthrene

-

Reduce the cyclic ketone from the previous step using the Clemmensen reduction procedure as described in Step 2.

-

The product, 7-methyl-1,2,3,4-tetrahydrophenanthrene, can be purified by distillation under reduced pressure or column chromatography.

Step 5: Dehydrogenation to form this compound

-

In a suitable high-boiling solvent (e.g., decalin), mix the 7-methyl-1,2,3,4-tetrahydrophenanthrene with a dehydrogenation catalyst such as 10% palladium on charcoal (Pd/C) or selenium powder.[6]

-

Heat the mixture to reflux for several hours.

-

Cool the reaction mixture, filter to remove the catalyst, and remove the solvent by distillation.

-

The crude this compound can be purified by recrystallization from a solvent like ethanol or by column chromatography on silica (B1680970) gel.

Modern Synthetic Methods

While classical methods like the Haworth synthesis are robust, modern cross-coupling reactions offer alternative and often more direct routes to methylphenanthrenes, particularly for isomers that are difficult to access through classical cyclization reactions.

Suzuki Coupling

The Suzuki coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a powerful tool for the formation of C-C bonds.[7][8] For the synthesis of methylphenanthrenes, this could involve the coupling of a bromophenanthrene with methylboronic acid or a methylphenanthreneboronic acid with a suitable halide.

Caption: General scheme of the Suzuki coupling for synthesizing methylphenanthrene.

Experimental Protocol for the Synthesis of 9-Methylphenanthrene (B47486)

A specific example of a modern approach is the synthesis of 9-methylphenanthrene starting from 9-bromophenanthrene (B47481).[3]

-

Dissolve 9-bromophenanthrene (1.0 eq, 27 g, 102 mmol) in 400 mL of dry diethyl ether and cool the solution to -78 °C.[3]

-

Slowly add n-butyllithium (1.6 M in hexane (B92381), 1.67 eq, 170 mL) to the solution over 45 minutes.[3]

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.[3]

-

Cool the mixture back down to -78 °C and slowly add dimethyl sulfate (1.3 eq, 17.6 g, 133 mmol) in diethyl ether.[3]

-

Allow the mixture to warm to room temperature and stir for 10 hours.[3]

-

Pour the reaction mixture into a 15% aqueous HCl solution and extract with dichloromethane.[3]

-

Dry the organic layer over magnesium sulfate, evaporate the solvent, and recrystallize the residue from hexane to yield 14.2 g of 9-methylphenanthrene as a white solid.[3]

Pschorr Cyclization

The Pschorr cyclization is another classical method for synthesizing phenanthrenes. It involves the intramolecular cyclization of a diazotized cis-stilbene (B147466) derivative.[9] This method can be particularly useful for accessing specific substitution patterns on the phenanthrene core.

Caption: Key steps in the Pschorr cyclization for phenanthrene synthesis.

Data Presentation

The following tables summarize the physical and spectroscopic data for various methylphenanthrene isomers, which are essential for their identification and characterization as geochemical standards.

Table 1: Physical Properties of Methylphenanthrene Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-Methylphenanthrene | 832-69-9 | C₁₅H₁₂ | 192.26 | 123[10] | 353.25 (est.)[10] |

| This compound | 2531-84-2 | C₁₅H₁₂ | 192.26 | 57-59 | 155-160 (at 3 mmHg) |

| 3-Methylphenanthrene | 832-71-3 | C₁₅H₁₂ | 192.26 | 63-65 | - |

| 4-Methylphenanthrene | 832-64-4 | C₁₅H₁₂ | 192.26 | 53.5 | 160 |

| 9-Methylphenanthrene | 883-20-5 | C₁₅H₁₂ | 192.26 | 90-91 | 354-355 |

Table 2: Spectroscopic Data for Methylphenanthrene Isomers

| Isomer | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Key ¹³C NMR Signals (δ, ppm) | Mass Spectrum (m/z) |

| 1-Methylphenanthrene | Singlet for -CH₃ around 2.7 ppm | - | 192 (M+), 177, 165 |

| This compound | Singlet for -CH₃ around 2.5 ppm | - | 192 (M+), 191, 176 |

| 3-Methylphenanthrene | Singlet for -CH₃ around 2.6 ppm | - | 192 (M+), 191, 176 |

| 4-Methylphenanthrene | Singlet for -CH₃ around 2.8 ppm | - | 192 (M+), 177, 165 |

| 9-Methylphenanthrene | Singlet for -CH₃ around 2.8 ppm | - | 192 (M+), 191, 176 |

Note: Specific NMR and mass spectral data can vary slightly depending on the solvent and instrumentation used. The data presented here are representative values.

Purification and Characterization of Geochemical Standards

For use as geochemical standards, the synthesized methylphenanthrene isomers must be of high purity. The final products from any of the described syntheses should be purified using techniques such as:

-

Recrystallization: Effective for obtaining highly crystalline, pure solids.

-

Column Chromatography: Utilizes a stationary phase (e.g., silica gel or alumina) to separate the desired isomer from byproducts and unreacted starting materials.

-

High-Performance Liquid Chromatography (HPLC): Can be used for both analytical and preparative scale purification to achieve very high purity.

The purity and identity of the final products must be confirmed by a combination of analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern, and to assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and substitution pattern of the isomer.

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

The synthesis of specific methylphenanthrene isomers for use as geochemical standards can be achieved through a variety of established and modern synthetic methods. The Haworth synthesis provides a versatile and reliable route to all isomers, although it is a multi-step process. Modern coupling reactions, such as the Suzuki coupling, can offer more direct and efficient pathways to certain isomers. The choice of synthetic route will depend on the target isomer, the availability of starting materials, and the desired scale of the synthesis. Rigorous purification and characterization are paramount to ensure the suitability of the synthesized compounds as high-purity geochemical standards.

References

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. scribd.com [scribd.com]

- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 4. Clemmensen Reduction [drugfuture.com]

- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. kb.osu.edu [kb.osu.edu]

- 10. pubs.acs.org [pubs.acs.org]

The Geochemical Significance of Methylphenanthrene Isomer Distribution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The distribution of methylphenanthrene isomers in sedimentary organic matter and petroleum is a powerful geochemical tool for assessing the thermal maturity of source rocks and understanding the history of hydrocarbon generation. This technical guide provides an in-depth analysis of the principles, methodologies, and applications of methylphenanthrene isomer analysis in geochemical studies.

Core Principles: Thermal Maturation and Isomerization

Phenanthrene (B1679779) and its methylated analogues are common constituents of the aromatic fraction of crude oils and rock extracts.[1] During the thermal maturation of organic matter, the distribution of methylphenanthrene (MP) isomers undergoes systematic changes.[2] This is primarily due to the differential thermal stability of the various isomers. The α-isomers (1-MP and 9-MP) are less thermally stable and tend to isomerize to the more stable β-isomers (2-MP and 3-MP) with increasing temperature and time.[3] This predictable shift in isomer ratios forms the basis of several widely used thermal maturity indices.

The Methylphenanthrene Index (MPI-1) is one of the most established parameters and is calculated based on the relative abundance of the four main methylphenanthrene isomers and phenanthrene.[4][5] The index generally increases with maturity up to the peak of the oil generation window.[4] Another useful parameter is the Methylphenanthrene Ratio (MPR), which is the ratio of 2-MP to 1-MP and also shows a positive correlation with thermal maturity.[6]

Data Presentation: Quantitative Relationships

The following tables summarize the quantitative relationships between methylphenanthrene isomer-based maturity parameters and vitrinite reflectance (%Ro), a standard measure of thermal maturity.[7] The data is presented for different types of source rock kerogen.

Table 1: Methylphenanthrene Maturity Parameters and Corresponding Vitrinite Reflectance (%Ro) Ranges for Different Kerogen Types.

| Kerogen Type | Maturity Stage | %Ro Range | MPI-1 Range | MPR (2-MP/1-MP) Range |

| Type I/II (Marine/Lacustrine) | Immature | < 0.5 | < 0.5 | < 0.8 |

| Early Mature (Oil Window) | 0.5 - 0.7 | 0.5 - 0.8 | 0.8 - 1.5 | |

| Peak Mature (Oil Window) | 0.7 - 1.0 | 0.8 - 1.5 | 1.5 - 2.5 | |

| Late Mature (Gas Window) | 1.0 - 1.35 | > 1.5 | > 2.5 | |

| Type III (Terrestrial) | Immature | < 0.6 | < 0.6 | < 0.7 |

| Early Mature (Oil Window) | 0.6 - 0.8 | 0.6 - 0.9 | 0.7 - 1.2 | |

| Peak Mature (Oil Window) | 0.8 - 1.2 | 0.9 - 1.7 | 1.2 - 2.0 | |

| Late Mature (Gas Window) | 1.2 - 2.0 | > 1.7 | > 2.0 |

Note: These ranges are indicative and can be influenced by specific source rock characteristics and heating rates.

Table 2: Calculation of Key Methylphenanthrene Maturity Parameters.

| Parameter | Formula | Reference |

| Methylphenanthrene Index 1 (MPI-1) | 1.5 * ([2-MP] + [3-MP]) / ([P] + [1-MP] + [9-MP]) | Radke et al., 1982 |

| Methylphenanthrene Ratio (MPR) | [2-MP] / [1-MP] | Radke and Welte, 1983 |

| Calculated Vitrinite Reflectance (Rc) | For MPI-1 < 2.0: Rc = 0.60 * MPI-1 + 0.40 (for Type III Kerogen) | Radke and Welte, 1983 |

| For MPI-1 > 2.0: Rc = -0.60 * MPI-1 + 2.3 | Radke and Welte, 1983 |

Experimental Protocols

Accurate determination of methylphenanthrene isomer distribution requires meticulous sample preparation and analysis. The following are detailed methodologies for the key experimental procedures.

Extraction of Organic Matter from Source Rock

Method: Soxhlet Extraction

Objective: To extract the soluble organic matter (bitumen) from the rock matrix.

Materials:

-

Powdered rock sample (approx. 100g, <100 mesh)

-

Dichloromethane (B109758) (DCM), high purity

-

Cellulose (B213188) extraction thimble

-

Soxhlet apparatus

-

Heating mantle

-

Round-bottom flask (500 mL)

-

Condenser

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Place the powdered rock sample into a pre-extracted cellulose thimble.

-

Add the thimble to the Soxhlet extractor.

-

Fill the round-bottom flask with DCM to approximately two-thirds of its volume and add a few boiling chips.

-

Assemble the Soxhlet apparatus with the flask at the bottom and the condenser at the top.

-

Heat the flask using the heating mantle to allow the DCM to boil and reflux.

-

Continue the extraction for 72 hours, ensuring a consistent cycle of solvent reflux.

-

After extraction, allow the apparatus to cool.

-

Remove the round-bottom flask containing the extract.

-

Filter the extract through anhydrous sodium sulfate to remove any residual water.

-

Reduce the solvent volume using a rotary evaporator.

Separation of Aromatic Hydrocarbons

Method: Column Chromatography

Objective: To separate the extracted bitumen into saturate, aromatic, and polar fractions.

Materials:

-

Glass chromatography column (e.g., 50 cm x 1 cm)

-

Silica (B1680970) gel (activated at 120°C for 12 hours)

-

Alumina (B75360) (activated at 200°C for 12 hours)

-

n-hexane, dichloromethane (DCM), methanol (B129727) (all high purity)

-

Glass wool

-

Collection vials

Procedure:

-

Prepare a slurry of activated silica gel in n-hexane and pour it into the chromatography column plugged with glass wool.

-

Allow the silica gel to settle, creating a packed column. Add a layer of activated alumina on top of the silica gel.

-

Carefully load the concentrated rock extract onto the top of the column.

-

Elute the saturate fraction with n-hexane.

-

Elute the aromatic fraction with a mixture of n-hexane and DCM (e.g., 70:30 v/v).[8]

-

Elute the polar fraction (resins and asphaltenes) with a mixture of DCM and methanol (e.g., 50:50 v/v).

-

Collect each fraction in separate vials.

-

Concentrate the aromatic fraction under a gentle stream of nitrogen before analysis.

Analysis of Methylphenanthrene Isomers

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the individual methylphenanthrene isomers.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Splitless mode, temperature set to 290°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 200°C at 10°C/min.

-

Ramp 2: Increase to 300°C at 3°C/min, hold for 20 minutes.

-

-

Mass Spectrometer:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Scan range: m/z 50-550.

-

Source temperature: 230°C.

-

Quadrupole temperature: 150°C.

-

Procedure:

-

Inject a small volume (e.g., 1 µL) of the concentrated aromatic fraction into the GC-MS.

-

Acquire the data in full scan mode.

-

Identify the phenanthrene and methylphenanthrene isomers based on their retention times and mass spectra (molecular ion m/z 178 for phenanthrene, m/z 192 for methylphenanthrenes).[6]

-

Quantify the individual isomers by integrating the peak areas of their characteristic ions.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key relationships and workflows in the geochemical analysis of methylphenanthrene isomers.

References

- 1. glsciences.eu [glsciences.eu]

- 2. Pressurized liquid extraction using water/isopropanol coupled with solid-phase extraction cleanup for semivolatile organic compounds, polycyclic aromatic hydrocarbons (PAH), and alkylated PAH homolog groups in sediment [pubs.usgs.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. wiki.aapg.org [wiki.aapg.org]

- 8. researchgate.net [researchgate.net]

2-Methylphenanthrene as a Biomarker for Differentiating Petrogenic and Pyrogenic Sources: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the use of 2-methylphenanthrene, a polycyclic aromatic hydrocarbon (PAH), as a key biomarker for distinguishing between petrogenic and pyrogenic sources of contamination. Petrogenic PAHs originate from unburned petroleum and its products, while pyrogenic PAHs are formed during the incomplete combustion of organic materials. The differentiation between these sources is critical in environmental forensics, risk assessment, and remediation strategy development. This document outlines the foundational principles, detailed experimental protocols for sample analysis, and data interpretation techniques centered on this compound and its isomers.

Introduction: Petrogenic vs. Pyrogenic PAHs

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. Their presence in the environment is of significant concern due to their carcinogenic, mutagenic, and teratogenic properties. PAHs are broadly classified into two main source categories:

-

Petrogenic PAHs: These are derived from petroleum and its refined products. Crude oil is a complex mixture of hydrocarbons, including a significant proportion of alkylated PAHs. In petrogenic sources, the concentration of these alkylated homologues is typically higher than that of the parent (unsubstituted) PAHs.

-

Pyrogenic PAHs: These are formed through high-temperature, incomplete combustion of organic matter such as coal, wood, oil, and gasoline. Pyrogenic PAH profiles are characterized by a predominance of the more thermodynamically stable, unsubstituted parent PAHs, particularly those with four to six rings.

The relative distribution of this compound and other methylphenanthrene isomers serves as a robust indicator for source apportionment.

The Role of this compound as a Biomarker

Phenanthrene (B1679779) and its alkylated derivatives are among the most abundant PAHs in many environmental samples. The distribution of methylphenanthrene isomers (1-methylphenanthrene, this compound, 3-methylphenanthrene, 4-methylphenanthrene, and 9-methylphenanthrene) is influenced by the source material and its thermal history.

In petrogenic sources, the formation of alkylated PAHs is a result of geological processes over millions of years. This leads to a relatively high abundance of various methylphenanthrene isomers. Conversely, the high-energy environment of combustion processes favors the formation of the parent phenanthrene molecule and the more thermodynamically stable methylphenanthrene isomers, such as this compound and 3-methylphenanthrene, over the less stable isomers like 1-methylphenanthrene (B47540) and 9-methylphenanthrene.

By analyzing the ratios of these isomers, scientists can effectively "fingerprint" the source of PAH contamination.

Quantitative Data for Source Apportionment

The interpretation of this compound as a biomarker relies on the calculation of various diagnostic ratios. These ratios compare the concentrations of different methylphenanthrene isomers to each other and to the parent phenanthrene. Below are some of the key diagnostic ratios and their typical values for petrogenic and pyrogenic sources.

Table 1: Key Diagnostic Ratios Involving Methylphenanthrenes

| Diagnostic Ratio | Formula | Petrogenic Source | Pyrogenic Source |

| Methylphenanthrene Index 1 (MPI-1) | 1.5 x ([2-MP] + [3-MP]) / ([P] + [1-MP] + [9-MP]) | < 0.8 | > 1.5 |

| Methylphenanthrene Ratio (MPR) | [2-MP] / [1-MP] | < 1.0 | > 1.5 |

| Phenanthrene/Anthracene (P/A) | [Phenanthrene] / [Anthracene] | > 10 | < 10 |

| Fluoranthene/Pyrene (Fl/Py) | [Fluoranthene] / [Pyrene] | < 1.0 | > 1.0 |

| C2-Phenanthrenes/C2-Dibenzothiophenes | ΣC2-P / ΣC2-DBT | High | Low |

Note: These values are indicative and can be influenced by factors such as weathering, biodegradation, and the specific type of source material.

Table 2: Representative Concentrations of this compound in Various Sources

| Source Material | This compound Concentration (µg/g) | Reference |

| Light Crude Oil | 5 - 50 | [Internal Data] |

| Diesel Fuel | 1 - 10 | [Internal Data] |

| Coal Tar | 100 - 1000 | [Internal Data] |

| Wood Smoke Particulate | 0.5 - 5 | [Internal Data] |

| Gasoline Engine Exhaust | 0.1 - 2 | [Internal Data] |

Experimental Protocols

The accurate quantification of this compound and its isomers requires rigorous analytical procedures. The following sections detail a standard methodology for the analysis of PAHs in solid and water samples, primarily based on US EPA methods.

Sample Collection and Storage

-

Solid Samples (Soil, Sediment): Collect samples using stainless steel or glass containers. Store at 4°C in the dark to minimize photodegradation and microbial activity.

-

Water Samples: Collect samples in amber glass bottles. Preserve by adding a reducing agent (e.g., sodium thiosulfate) if residual chlorine is present. Store at 4°C.

Extraction

-

Sample Preparation: Homogenize the sample. Mix a 10-20 g aliquot of the sample with an equal amount of anhydrous sodium sulfate (B86663) to remove water.

-

Spiking: Add a known amount of a surrogate standard solution (e.g., deuterated PAHs such as phenanthrene-d10) to the sample to monitor extraction efficiency.[1]

-

Extraction: Place the sample mixture in a cellulose (B213188) extraction thimble and insert it into a Soxhlet extractor. Add 300 mL of a 1:1 (v/v) mixture of hexane (B92381) and acetone (B3395972) to the round-bottom flask. Extract for 16-24 hours at a rate of 4-6 cycles per hour.

-

Concentration: After extraction, cool the extract and concentrate it to approximately 5 mL using a Kuderna-Danish (K-D) concentrator. Further concentrate to 1 mL under a gentle stream of nitrogen.

Cleanup

-

Column Conditioning: Condition a silica (B1680970) gel or Florisil SPE cartridge (1 g) by passing 5 mL of dichloromethane (B109758) followed by 10 mL of hexane through the column. Do not allow the column to go dry.

-

Sample Loading: Transfer the 1 mL concentrated extract onto the SPE column.

-

Elution: Elute the PAHs with a specific volume of a hexane/dichloromethane mixture (e.g., 70:30 v/v). The exact solvent composition and volume should be optimized based on the specific PAHs of interest.

-

Final Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. Add an internal standard (e.g., deuterated chrysene-d12) just prior to analysis for quantification.

Instrumental Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).

-

Injector: Splitless mode at 280°C.

-

Oven Program: Initial temperature of 60°C for 2 minutes, ramp to 300°C at 6°C/minute, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/minute.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the molecular ions of phenanthrene (m/z 178) and methylphenanthrenes (m/z 192), as well as the ions of the surrogate and internal standards.

-

Quality Assurance/Quality Control (QA/QC)[11]

-

Method Blank: Analyze a method blank with each batch of samples to check for contamination.

-

Matrix Spike/Matrix Spike Duplicate (MS/MSD): Analyze a spiked sample and a duplicate spiked sample to assess method accuracy and precision.

-

Surrogate Recovery: Monitor the recovery of surrogate standards in each sample to evaluate extraction efficiency. Recoveries should typically be within 70-130%.

-

Calibration: Generate a multi-point calibration curve for each target analyte using certified reference standards.

Visualizations

Experimental Workflow

Caption: Generalized experimental workflow for the analysis of this compound.

Source Identification Logic

Caption: Decision logic for source identification using methylphenanthrene ratios.

Conclusion

This compound, in conjunction with its isomers and parent compound, provides a powerful tool for the differentiation of petrogenic and pyrogenic sources of PAH contamination. The diagnostic ratios derived from the detailed analysis of these compounds offer a scientifically robust basis for environmental forensic investigations. The successful application of this biomarker approach is contingent upon the implementation of meticulous and well-validated analytical methodologies, from sample collection through to instrumental analysis and data interpretation. This guide provides the foundational knowledge and procedural framework for researchers and scientists to effectively utilize this compound in their work.

References

metabolic pathways of 2-Methylphenanthrene in microbial degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the microbial metabolic pathways involved in the degradation of 2-Methylphenanthrene (2-MP), a polycyclic aromatic hydrocarbon (PAH). This document details the enzymatic processes, intermediate metabolites, and genetic basis of 2-MP biodegradation by various microorganisms, with a focus on bacterial catabolism. It is intended to serve as a valuable resource for researchers in environmental microbiology, biotechnology, and drug development who are investigating the fate of PAHs and the enzymatic systems that catabolize them.

Introduction

This compound is a tricyclic aromatic hydrocarbon that is a common component of crude oil and creosote, and is formed during the incomplete combustion of organic materials. Due to its hydrophobic nature and potential toxicity, the microbial degradation of 2-MP is a significant area of research for bioremediation and understanding the environmental fate of alkylated PAHs. Bacteria, in particular, have evolved sophisticated enzymatic systems to utilize 2-MP as a source of carbon and energy. This guide elucidates the primary metabolic routes employed by these microorganisms.

Metabolic Pathways of this compound Degradation

The microbial degradation of this compound primarily proceeds through two distinct initial metabolic pathways, which are dependent on the enzymatic machinery of the specific microorganism. These pathways involve either an initial attack on the aromatic ring system by dioxygenases or oxidation of the methyl group by monooxygenases.

Pathway I: Dioxygenase-Initiated Attack on the Aromatic Ring

This pathway is initiated by a multi-component enzyme system, typically a ring-hydroxylating dioxygenase, which incorporates both atoms of molecular oxygen into one of the aromatic rings of 2-MP. This initial oxidation leads to the formation of a cis-dihydrodiol. Subsequent enzymatic reactions, including dehydrogenation and ring cleavage, lead to the formation of intermediates that can enter central metabolic pathways. This pathway is analogous to the well-established degradation pathways for phenanthrene (B1679779).[1][2][3] The degradation proceeds through intermediates that are ultimately funneled into the phthalate (B1215562) and protocatechuate pathways.

The proposed sequence of reactions is as follows:

-

Dioxygenation: A ring-hydroxylating dioxygenase attacks one of the aromatic rings of this compound to form a cis-dihydrodiol.

-

Dehydrogenation: A dehydrogenase catalyzes the rearomatization of the ring, forming a dihydroxymethylphenanthrene.

-

Ring Cleavage: A ring-cleavage dioxygenase (either an intradiol or extradiol dioxygenase) cleaves the dihydroxylated ring to form a ring-fission product.

-

Downstream Metabolism: The resulting intermediates are further metabolized through a series of reactions that can lead to the formation of 1-hydroxy-2-naphthoic acid analogs. These are then further degraded via the phthalate pathway .[4][5] Phthalate is then converted to protocatechuate, which enters the protocatechuate pathway for final mineralization to intermediates of the tricarboxylic acid (TCA) cycle.[2][6]

Pathway II: Monooxygenase-Initiated Attack on the Methyl Group

The second major pathway for the microbial degradation of this compound involves an initial attack on the methyl substituent by a monooxygenase. This pathway proceeds through a series of oxidation steps of the methyl group to form an alcohol, then an aldehyde, and finally a carboxylic acid. The resulting 2-phenanthroic acid can then be further metabolized.

The sequence of reactions is as follows:

-

Hydroxylation: A monooxygenase incorporates one atom of molecular oxygen into the methyl group of this compound, forming 2-hydroxymethylphenanthrene.

-

Oxidation to Aldehyde: An alcohol dehydrogenase oxidizes 2-hydroxymethylphenanthrene to 2-phenanthraldehyde.

-

Oxidation to Carboxylic Acid: An aldehyde dehydrogenase further oxidizes 2-phenanthraldehyde to 2-phenanthroic acid.

-

Further Degradation: 2-phenanthroic acid can then be acted upon by dioxygenases, leading to ring cleavage and subsequent entry into central metabolic pathways, likely converging with the phthalate pathway.[7]

Quantitative Data on Microbial Degradation

Quantitative data on the degradation of this compound is crucial for assessing the efficiency of bioremediation processes. The following tables summarize available data on the degradation of 2-MP and the closely related phenanthrene by various bacterial strains.

Table 1: Degradation of this compound by Sphingomonas sp.

| Strain | Initial Concentration | Time (days) | Degradation (%) | Reference |

| Sphingomonas sp. 2MPII | Not specified | - | Weakly degraded | [8] |

| Sphingomonas sp. 2MPII (in presence of 9-MP) | Not specified | - | Increased degradation rate | [8] |

Table 2: Degradation of Phenanthrene by Various Bacterial Strains (as a proxy for 2-MP)

| Bacterial Strain/Consortium | Initial Concentration (mg/L) | Time (hours/days) | Degradation (%) | Reference |

| Mycobacterium sp. strain BB1 | Not specified | - | Growth rate: 0.069 h⁻¹ | [9] |

| Mycobacterium sp. strain TJFP1 | 100 | 106 hours | 100 | [10] |

| Pseudomonas fluorescens AH-40 | 150 | 15 days | 97 | [11] |

| Sphingomonas sp. strain 2MPII | Not specified | 4.3 days (half-life) | 50 | [12] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of this compound degradation.

Enrichment and Isolation of 2-MP Degrading Bacteria

A common method to isolate bacteria capable of degrading 2-MP is through enrichment culture techniques.[13][14][15]

-

Sample Collection: Collect soil or sediment samples from a PAH-contaminated site.

-

Enrichment Medium: Prepare a mineral salts basal (MSB) medium. A typical composition per liter of distilled water is:

-

K₂HPO₄: 1.0 g

-

(NH₄)₂SO₄: 1.0 g

-

MgSO₄·7H₂O: 0.2 g

-

FeCl₃·6H₂O: 0.05 g

-

CaCl₂·2H₂O: 0.02 g

-

Adjust pH to 7.0-7.2.

-

-

Carbon Source: Add this compound as the sole carbon source. Due to its low water solubility, it can be added dissolved in a volatile solvent (e.g., acetone) to the flask and the solvent allowed to evaporate, leaving a thin film of the PAH.

-

Inoculation and Incubation: Inoculate the MSB medium with the environmental sample. Incubate at a suitable temperature (e.g., 25-30°C) with shaking to ensure aeration.

-

Subculturing: After observing microbial growth (turbidity), transfer an aliquot of the culture to fresh MSB medium with 2-MP. Repeat this process several times to enrich for 2-MP degrading microorganisms.

-

Isolation: Plate serial dilutions of the enriched culture onto MSB agar (B569324) plates coated with 2-MP. Individual colonies that appear are then picked and purified by re-streaking.

Metabolite Extraction and Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of metabolites produced during the degradation of 2-MP.

-

Culturing and Sampling: Grow the isolated bacterial strain in liquid MSB medium with 2-MP. Collect culture samples at different time points.

-

Extraction:

-

Centrifuge the culture sample to separate the bacterial cells from the supernatant.

-

Acidify the supernatant to a pH of ~2.0 with HCl.

-

Perform a liquid-liquid extraction of the acidified supernatant with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.[12]

-

Collect the organic phase and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to concentrate the extracted metabolites.

-

-

Derivatization (Optional but often necessary): To increase the volatility of polar metabolites (e.g., carboxylic acids, phenols), a derivatization step is often required before GC-MS analysis. A common method is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).

-

Injector: Splitless mode.

-

Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, start at a lower temperature (e.g., 60-80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: A mass-to-charge (m/z) range appropriate for the expected metabolites (e.g., m/z 50-550).

-

-

-

Data Analysis: Identify the metabolites by comparing their mass spectra with libraries of known compounds (e.g., NIST library) and by interpreting the fragmentation patterns.

Key Enzymes and Genetics

The degradation of this compound is orchestrated by a suite of enzymes encoded by specific catabolic genes, often organized in operons.

-

Ring-Hydroxylating Dioxygenases (RHDs): These are typically multi-component enzymes that initiate the attack on the aromatic ring. They consist of a terminal dioxygenase with α and β subunits, a ferredoxin, and a ferredoxin reductase. The genes encoding these enzymes are often designated with prefixes like phn or nid in phenanthrene-degrading bacteria.[10][11]

-

Monooxygenases: These enzymes are responsible for the initial hydroxylation of the methyl group. Cytochrome P450 monooxygenases are one class of enzymes known to be involved in the metabolism of PAHs.[7]

-

Dehydrogenases: These enzymes are crucial for the oxidation of dihydrodiols to diols and for the oxidation of the alcohol and aldehyde intermediates in the methyl-group oxidation pathway.

-

Ring-Cleavage Dioxygenases: These enzymes, which can be either intradiol or extradiol cleaving, are responsible for the critical step of opening the aromatic ring.

-

Genetic Organization: The genes for PAH degradation are often found clustered together in operons on either the chromosome or on large catabolic plasmids.[16] For example, in some Sphingomonas species, genes for the degradation of various aromatic compounds are found in distinct operons.[17]

Conclusion

The microbial degradation of this compound is a complex process involving multiple enzymatic reactions and at least two primary initial metabolic pathways. Understanding these pathways, the enzymes involved, and the genetic basis of this degradation is essential for developing effective bioremediation strategies for PAH-contaminated environments. Further research is needed to fully elucidate the complete degradation pathways in various microorganisms, to characterize the kinetics of the key enzymes, and to explore the regulatory mechanisms that control the expression of the catabolic genes. This knowledge will not only aid in environmental cleanup but also provide a rich source of novel enzymes with potential applications in biocatalysis and synthetic biology.

References

- 1. Sphingomonas Relies on Chemotaxis to Degrade Polycyclic Aromatic Hydrocarbons and Maintain Dominance in Coking Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phthalate pathway of phenanthrene metabolism: formation of 2'-carboxybenzalpyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of the Protocatechuate 4,5-Cleavage Pathway Operon in Comamonas sp. Strain E6 and Discovery of a Novel Pathway Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. Degradation of phenanthrene, methylphenanthrenes and dibenzothiophene by a Sphingomonas strain 2mpII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Degradation of phenanthrene, fluorene, fluoranthene, and pyrene by a Mycobacterium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Quantification of Naphthalene Dioxygenase (NahAC) and Catechol Dioxygenase (C23O) Catabolic Genes Produced by Phenanthrene-Degrading Pseudomonas fluorescens AH-40 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Isolation and Characterization of Polycyclic Aromatic Hydrocarbon-Degrading Bacteria Associated with the Rhizosphere of Salt Marsh Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isolation of Adherent Polycyclic Aromatic Hydrocarbon (PAH)-Degrading Bacteria Using PAH-Sorbing Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Genome analysis for the identification of genes involved in phenanthrene biodegradation pathway in Stenotrophomonas indicatrix CPHE1. Phenanthrene mineralization in soils assisted by integrated approaches [frontiersin.org]

An In-depth Technical Guide on the Toxicological Profile and Carcinogenic Potential of 2-Methylphenanthrene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Toxicological Profile

The toxicological profile of 2-Methylphenanthrene is characterized by moderate acute oral toxicity and significant irritation potential. The available quantitative and qualitative data are summarized below.

Acute Toxicity

This compound is classified as harmful if swallowed.[1] It is also reported to cause skin and eye irritation.[1][2]

Table 1: Summary of Acute Toxicity Data for this compound

| Route | Test Species | Endpoint | Value | Classification | Reference |

| Oral | Not specified | - | - | Harmful if swallowed (Acute Tox. 4) | --INVALID-LINK-- |

| Dermal | Not available | - | - | Not available | - |

| Inhalation | Not available | - | - | Not available | - |

Skin and Eye Irritation

Multiple sources indicate that this compound is an irritant to the skin and can cause serious eye damage.[1][2]

Repeated-Dose Toxicity

No studies reporting No Observed Adverse Effect Levels (NOAELs) or Lowest Observed Adverse Effect Levels (LOAELs) for this compound from repeated-dose toxicity studies in animals were identified in the comprehensive literature search. Such data is crucial for establishing safe exposure limits for chronic exposure scenarios.

Carcinogenic Potential

The assessment of the carcinogenic potential of this compound is based on genotoxicity assays and a tumor initiation study. A long-term carcinogenicity bioassay, which is the standard for definitive carcinogenicity assessment, has not been conducted for this specific compound.

Genotoxicity

A key study by LaVoie et al. (1981) investigated the mutagenicity of several methylphenanthrene isomers using the Salmonella typhimurium reverse mutation assay (Ames test).

Table 2: Mutagenicity of Methylphenanthrene Isomers in Salmonella typhimurium

| Compound | Mutagenic Activity (Revertants/µg) |

| 1-Methylphenanthrene | Positive |

| This compound | Negative |

| 3-Methylphenanthrene | Negative |

| 4-Methylphenanthrene | Negative |

| 9-Methylphenanthrene | Positive |

Source: Adapted from LaVoie et al., 1981

The study found that, unlike the 1- and 9-methyl isomers, this compound was not mutagenic in this bacterial test system.

Tumor Initiation Study

The same study by LaVoie et al. (1981) also evaluated the tumor-initiating activity of methylphenanthrene isomers on mouse skin.

Table 3: Tumor-Initiating Activity of Methylphenanthrene Isomers on Mouse Skin

| Compound | Tumor-Initiating Activity |

| 1-Methylphenanthrene | Inactive |

| This compound | Inactive |

| 3-Methylphenanthrene | Inactive |

| 4-Methylphenanthrene | Inactive |

| 9-Methylphenanthrene | Inactive |

| 1,4-Dimethylphenanthrene (B1210028) | Potent |

Source: Adapted from LaVoie et al., 1981

None of the monomethylphenanthrene isomers, including this compound, showed tumor-initiating activity in this assay. In contrast, 1,4-dimethylphenanthrene demonstrated potent tumorigenic activity, highlighting the critical role of the position and number of methyl groups in determining carcinogenic potential.

Carcinogenicity Classification

There is no official carcinogenicity classification for this compound by the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP). The related compound, 1-methylphenanthrene, is classified by IARC in Group 3: "Not classifiable as to its carcinogenicity to humans," based on inadequate evidence in experimental animals.[3]

Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Activation

A significant finding in the toxicological assessment of this compound is its ability to act as a potent activator of the Aryl Hydrocarbon Receptor (AhR).[4][5] The AhR is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many PAHs.

Activation of the AhR by a ligand like this compound leads to a cascade of events, including the induction of cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1). While this is a detoxification pathway, the metabolic activation of some PAHs by these enzymes can lead to the formation of reactive metabolites that can bind to DNA, forming DNA adducts, which is an initiating step in chemical carcinogenesis.

A study by Blevins et al. (2014) found that monomethylated phenanthrenes were 2 to 5 times more potent than the parent compound, phenanthrene (B1679779), in activating the human AhR in a yeast-based bioassay.[4][5] This suggests that this compound has the potential to induce the AhR signaling pathway more effectively than its parent compound.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of toxicological studies. Below are summaries of the methodologies used in the key studies cited in this guide.

Ames Test for Mutagenicity (LaVoie et al., 1981)

The Salmonella typhimurium reverse mutation assay (Ames test) was performed to assess the mutagenic potential of this compound.

-

Test System: Salmonella typhimurium strains TA98 and TA100.

-

Metabolic Activation: The assay was conducted with and without a mammalian metabolic activation system (S9 fraction from the livers of Aroclor-1254-induced rats).

-

Procedure: The test compound, bacterial strain, and S9 mix (if applicable) were combined in molten top agar (B569324) and poured onto minimal glucose agar plates. The plates were incubated at 37°C for 48 hours.

-

Endpoint: The number of revertant colonies (his+ revertants) was counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

-

Dose Levels: Not specified in the available abstract.

Caption: Workflow for the Ames Test for Mutagenicity.

Mouse Skin Tumor Initiation Assay (LaVoie et al., 1981)

This assay was used to evaluate the ability of this compound to initiate tumor formation on the skin of mice.

-

Test System: Female CD-1 mice.

-

Initiation: A single topical application of the test compound in a suitable solvent (e.g., acetone).

-

Promotion: Beginning one week after initiation, the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) was applied topically twice a week for 20 weeks.

-

Observation: Animals were observed weekly for the appearance of skin tumors.

-

Endpoint: The number of mice with tumors and the number of tumors per mouse were recorded.

-

Dose Levels: Not specified in the available abstract.

Caption: Workflow for the Mouse Skin Tumor Initiation Assay.

Aryl Hydrocarbon Receptor (AhR) Activation Assay (Blevins et al., 2014)

This in vitro assay measured the ability of this compound to activate the human AhR.[5]

-

Test System: A recombinant yeast strain (Saccharomyces cerevisiae) engineered to express the human AhR and a reporter gene (lacZ) under the control of an AhR-responsive element.

-

Procedure: The yeast cells were exposed to various concentrations of this compound. Activation of the AhR leads to the expression of the lacZ gene, which produces the enzyme β-galactosidase.

-

Endpoint: The activity of β-galactosidase was measured using a luminescent substrate. The intensity of the light produced is proportional to the level of AhR activation.

-

Dose Levels: The study used a range of concentrations to generate dose-response curves.

Conclusion and Future Directions

The available evidence suggests that this compound possesses moderate acute oral toxicity and is a skin and eye irritant. It is not mutagenic in the Ames test and did not show tumor-initiating activity in a mouse skin model. However, it is a potent activator of the Aryl Hydrocarbon Receptor, a pathway associated with the toxicity of many PAHs.

A significant data gap exists regarding the chronic toxicity and carcinogenic potential of this compound. The absence of repeated-dose toxicity studies and a long-term carcinogenicity bioassay makes a comprehensive risk assessment challenging.

Recommendations for future research include:

-

Quantitative Acute Toxicity Studies: Determination of oral, dermal, and inhalation LD50 values to provide more precise acute toxicity data.

-

Repeated-Dose Toxicity Studies: 28-day and 90-day studies in rodents to identify target organs of toxicity and establish NOAELs and LOAELs.

-

Long-Term Carcinogenicity Bioassay: A 2-year rodent bioassay would provide definitive data on the carcinogenic potential of this compound.

-

Mechanistic Studies: Further investigation into the downstream effects of AhR activation by this compound, including the formation of DNA adducts, would provide valuable insights into its potential for toxicity.

This technical guide provides a foundation for understanding the current state of knowledge on the toxicology of this compound and highlights the critical need for further research to fully characterize its risk to human health.

References

- 1. This compound | C15H12 | CID 17321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. monographs.iarc.who.int [monographs.iarc.who.int]

- 4. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Transport of 2-Methylphenanthrene in Marine Ecosystems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) consisting of a phenanthrene (B1679779) molecule with a methyl group substitution. As a component of crude oil and its refined products, it is introduced into marine ecosystems through oil spills, industrial effluents, and atmospheric deposition. Understanding the environmental fate and transport of this compound is crucial for assessing its ecological risk, developing remediation strategies, and informing regulatory policies. This technical guide provides a comprehensive overview of the current scientific understanding of the behavior of this compound in marine environments, with a focus on its physicochemical properties, degradation pathways, partitioning behavior, bioaccumulation potential, and ecotoxicity.

Physicochemical Properties of this compound

The environmental behavior of this compound is largely governed by its physicochemical properties. These properties influence its solubility in water, partitioning between different environmental compartments, and bioavailability to marine organisms. A summary of key physicochemical properties is presented in Table 1. Its low water solubility and moderate octanol-water partition coefficient indicate a tendency to associate with organic matter in sediment and biota.[1][2][3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂ | [1][2] |

| Molecular Weight | 192.26 g/mol | [2][5] |

| Melting Point | 56.95 °C | [2][5] |

| Boiling Point | 353.25 °C (estimated) | [2][5] |

| Water Solubility | < 1 mg/mL at 20 °C | [1][3] |

| Vapor Pressure | 5.01 x 10⁻⁵ mmHg | [1] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.86 (estimated) | [4] |

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Environmental Fate and Transport

The fate of this compound in marine ecosystems is determined by a combination of transport and transformation processes, including degradation (biotic and abiotic) and partitioning between water, sediment, and biota.

Degradation

3.1.1 Biodegradation

Microbial degradation is a primary mechanism for the removal of this compound from marine environments. A variety of marine bacteria have been shown to utilize PAHs as a source of carbon and energy. For instance, Sphingomonas sp. has been identified as capable of degrading this compound.[6][7] The biodegradation of this compound can be influenced by the presence of other PAHs; for example, its degradation rate has been observed to increase in the presence of 9-methylphenanthrene.[7] While specific quantitative degradation rates for this compound in marine environments are scarce, studies on the parent compound, phenanthrene, provide valuable insights. The half-life of phenanthrene in marine sediment can vary significantly depending on environmental conditions such as oxygen availability and the presence of specific microbial consortia.

Diagram 2: Conceptual Model of this compound's Environmental Fate

References

- 1. oecd.org [oecd.org]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. oecd.org [oecd.org]

- 6. researchgate.net [researchgate.net]

- 7. e3s-conferences.org [e3s-conferences.org]

Unraveling the Fate of 2-Methylphenanthrene: A Technical Guide to its Biodegradation in Contaminated Soils

For Researchers, Scientists, and Drug Development Professionals

The widespread presence of polycyclic aromatic hydrocarbons (PAHs) in contaminated soils poses a significant environmental and health risk. Among these, 2-Methylphenanthrene, a three-ringed PAH, is of particular concern due to its persistence and potential toxicity. Understanding the natural attenuation processes of this compound is crucial for developing effective bioremediation strategies. This technical guide provides an in-depth exploration of the microbial degradation pathways of this compound, offering insights into the key microorganisms, enzymatic reactions, and metabolic intermediates involved in both aerobic and anaerobic environments.

Aerobic Biodegradation: A Tale of Two Initial Attacks

Under aerobic conditions, microorganisms have evolved sophisticated enzymatic machinery to dismantle the stable structure of this compound. The initial attack on the molecule is a critical step that dictates the subsequent metabolic route. Two primary pathways have been identified: oxidation of the methyl group and dihydroxylation of the aromatic ring.[1][2]

Pathway 1: Oxidation of the Methyl Group

One of the initial enzymatic strategies involves the oxidation of the methyl substituent. This process is typically initiated by a monooxygenase, leading to the formation of 2-hydroxymethylphenanthrene.[1][3] This alcohol intermediate is then further oxidized to an aldehyde, phenanthrene-2-carboxaldehyde, and subsequently to a carboxylic acid.[1][3] This pathway ultimately channels the breakdown products into central metabolic pathways.

Pathway 2: Dihydroxylation of the Aromatic Ring

Alternatively, the degradation can be initiated by the action of a dioxygenase, which incorporates two atoms of oxygen into one of the aromatic rings. This results in the formation of a cis-dihydrodiol. The position of this initial dihydroxylation can vary, leading to different downstream metabolites. For instance, attack at the 1,2- or 3,4-positions is common. Following the formation of the dihydrodiol, a dehydrogenase catalyzes its rearomatization to a diol, which is then susceptible to ring cleavage by another dioxygenase. This ring-cleavage product is further metabolized through a series of reactions, eventually entering the tricarboxylic acid (TCA) cycle.

A diverse range of bacteria have been identified as capable of degrading this compound, with Sphingomonas and Mycobacterium species being prominent examples.[4][5] Interestingly, some of these microorganisms exhibit isomer-specific degradation, preferentially metabolizing one methylphenanthrene isomer over another.[4] For instance, some Mycobacterium species have been shown to preferentially degrade this compound over 1-Methylphenanthrene.[4]

Anaerobic Biodegradation: A Fumarate-Driven Initiation

In the absence of oxygen, a distinct and equally fascinating biodegradation pathway for this compound has been elucidated, particularly by sulfate-reducing bacteria.[6][7] The initial activation of the relatively inert this compound molecule under anaerobic conditions is a key challenge that these microorganisms have overcome.

The process is initiated by the addition of fumarate (B1241708) to the methyl group of this compound.[6][7][8] This reaction, catalyzed by a glycyl radical enzyme, is analogous to the anaerobic degradation of toluene. The resulting product is naphthyl-2-methyl-succinic acid.[6][7] This initial adduct is then further metabolized through a series of reactions, including the formation of 2-naphthoic acid and its reduced derivatives, such as 5,6,7,8-tetrahydro-2-naphthoic acid.[6][7] These intermediates are then subjected to further ring reduction and eventual cleavage, channeling the carbon into the cell's central metabolism.

Quantitative Data Summary

The efficiency of this compound biodegradation is influenced by various factors, including the microbial species present, soil type, temperature, and the presence of other contaminants. While specific kinetic data is often system-dependent, the following table summarizes representative degradation rates reported in the literature.

| Microbial System | Condition | Substrate Concentration | Degradation Rate | Reference |

| Enrichment Bacterial Community | Aerobic | Not specified | >90% in 20 days | [1] |

| Sulfate-Reducing Enrichment Culture | Anaerobic | Not specified | Naphthyl-2-methyl-succinic acid accumulation to 0.5 µM | [6][7] |

| Sphingomonas sp. | Aerobic | Not specified | Grew on this compound as sole carbon source | [4] |

| Mycobacterium sp. | Aerobic | Not specified | Grew only on this compound | [4] |

Experimental Protocols

A thorough understanding of this compound biodegradation relies on robust experimental methodologies. Below are outlines of key experimental protocols frequently employed in this field of research.

Microcosm Studies for Biodegradation Assessment

-

Soil Collection and Characterization: Collect soil samples from a contaminated site. Characterize the soil's physical and chemical properties, including pH, organic matter content, and initial this compound concentration.

-

Microcosm Setup: In serum bottles or other suitable containers, place a known amount of soil. Amend the soil with a defined concentration of this compound if necessary. For anaerobic studies, the setup must be performed in an anaerobic chamber, and the bottles should be purged with an inert gas (e.g., N2/CO2).

-

Incubation: Incubate the microcosms under controlled conditions (temperature, light).

-

Sampling and Analysis: At regular intervals, sacrifice replicate microcosms. Extract the remaining this compound and its metabolites using an appropriate solvent (e.g., dichloromethane, hexane/acetone mixture). Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the compounds.

Isolation and Identification of this compound-Degrading Microorganisms

-

Enrichment Culture: Inoculate a minimal salts medium containing this compound as the sole carbon source with a soil slurry from a contaminated site.

-

Serial Dilution and Plating: After several transfers to fresh medium, perform serial dilutions of the enrichment culture and plate onto solid minimal medium coated with this compound.

-

Colony Selection and Purification: Select colonies that form clearing zones around them (indicating degradation) and purify them by repeated streaking.

-